Welcome to the BenchChem Online Store!
molecular formula C7H16ClNO2S B8355737 4-Chloro-N-propyl-1-butanesulfonamide

4-Chloro-N-propyl-1-butanesulfonamide

Cat. No. B8355737
M. Wt: 213.73 g/mol
InChI Key: NAUZCBOENUGCIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07884114B2

Procedure details

This was prepared in an analogous manner to that disclosed for Intermediate 41, using n-propylamine (commercially available, for example, from Aldrich) instead of t-butylamine, and 4-chloro-1-butanesulfonyl chloride (prepared according to White, E. H.; Lim, H. M. J. Org. Chem. 52, 1987, 11, 2162-2166) instead of 3-chloropropane sulfonyl chloride. Yield 88%. LCMS RT=2.54 min, ES+ve m/z 214 (M+H)+.
[Compound]
Name
Intermediate 41
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH2:2][CH3:3].C(N)(C)(C)C.[Cl:10][CH2:11][CH2:12][CH2:13][CH2:14][S:15](Cl)(=[O:17])=[O:16]>>[Cl:10][CH2:11][CH2:12][CH2:13][CH2:14][S:15]([NH:4][CH2:1][CH2:2][CH3:3])(=[O:17])=[O:16]

Inputs

Step One
Name
Intermediate 41
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCCS(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This was prepared in an analogous manner to

Outcomes

Product
Name
Type
Smiles
ClCCCCS(=O)(=O)NCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.